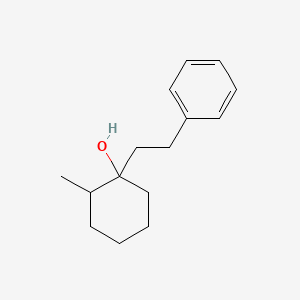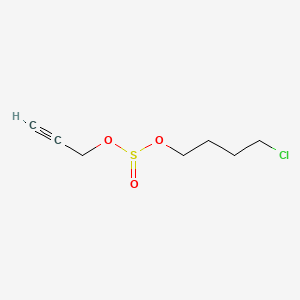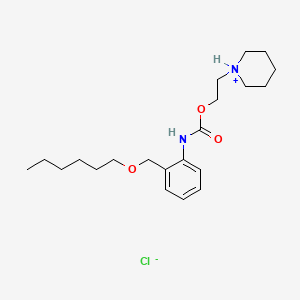
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a carbanilate moiety. This compound is known for its bioactive properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves the reaction of piperidine with ethyl chloroformate to form 2-piperidinoethyl chloroformate. This intermediate is then reacted with o-((hexyloxy)methyl)carbanilic acid to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Piperidinoethyl o-((butyloxy)methyl)carbanilate hydrochloride
- 2-Piperidinoethyl o-((octyloxy)methyl)carbanilate hydrochloride
Uniqueness
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific alkyl chain length and the presence of the piperidine ring, which imparts distinct bioactive properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it valuable for specific research applications.
特性
CAS番号 |
80189-41-9 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399.0 g/mol |
IUPAC名 |
2-piperidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-10-16-25-18-19-11-6-7-12-20(19)22-21(24)26-17-15-23-13-8-5-9-14-23;/h6-7,11-12H,2-5,8-10,13-18H2,1H3,(H,22,24);1H |
InChIキー |
XNDSFQBYVNSJGP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)

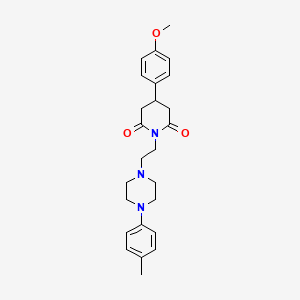
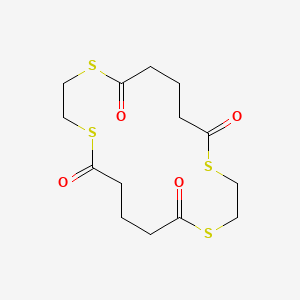
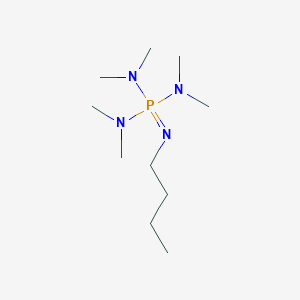
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)

